molecular formula C24H22ClNO2 B2761560 5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-15-9

5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2761560
CAS No.: 850906-15-9
M. Wt: 391.9
InChI Key: NSNBFAUHLLIUTB-UHFFFAOYSA-N
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Description

5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones. This compound is characterized by its complex structure, which includes a chlorobenzyl group, a methylbenzyl group, and a dihydroisoquinolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoquinolinone Core: The initial step involves the construction of the isoquinolinone core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via an alkylation reaction, where the isoquinolinone core is treated with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Methylbenzyl Group: The final step involves the attachment of the 4-methylbenzyl group through another alkylation reaction, using 4-methylbenzyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the isoquinolinone core, potentially converting it to a tetrahydroisoquinoline derivative.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoquinolinones.

Scientific Research Applications

5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive isoquinoline alkaloids.

    Biological Studies: The compound is used in studies exploring its effects on various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological macromolecules.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

    5-((2-chlorobenzyl)oxy)-2-benzyl-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but lacks the 4-methyl group.

    5-((2-chlorobenzyl)oxy)-2-(4-methoxybenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Contains a methoxy group instead of a methyl group.

    5-((2-chlorobenzyl)oxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Features a fluorobenzyl group instead of a methylbenzyl group.

Uniqueness

The uniqueness of 5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chlorobenzyl and methylbenzyl groups provides a distinct set of properties that can be exploited in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-[(2-chlorophenyl)methoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c1-17-9-11-18(12-10-17)15-26-14-13-20-21(24(26)27)6-4-8-23(20)28-16-19-5-2-3-7-22(19)25/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNBFAUHLLIUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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